molecular formula C9H17ClN2O B1522549 (4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride CAS No. 1216823-46-9

(4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride

Cat. No.: B1522549
CAS No.: 1216823-46-9
M. Wt: 204.7 g/mol
InChI Key: FYCFAYLOCFYRKN-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride: is a chemical compound that has gained attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 4-aminopiperidine with cyclopropylcarbonyl chloride in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

(4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles like alkyl halides can replace the amine group.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, alkaline conditions.

  • Reduction: Lithium aluminum hydride, ether solvent, low temperatures.

  • Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.

Major Products Formed:

  • Oxidation: Oxo derivatives of the compound.

  • Reduction: Reduced derivatives of the compound.

  • Substitution: Alkylated derivatives of the compound.

Scientific Research Applications

(4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride: has various scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as neurological disorders and cardiovascular conditions.

  • Industry: The compound is utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which (4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Cyclopropyl-containing compounds

  • Other aminopiperidine derivatives

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-cyclopropylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c10-8-3-5-11(6-4-8)9(12)7-1-2-7;/h7-8H,1-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCFAYLOCFYRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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